Technical Monograph: DL-Tyrosine Ethyl Ester Hydrochloride
Technical Monograph: DL-Tyrosine Ethyl Ester Hydrochloride
Executive Summary & Scientific Context
In the landscape of amino acid derivatives, Tyrosine Ethyl Ester Hydrochloride (Tyr-OEt[1][2]·HCl) represents a critical intermediate for peptide synthesis and a strategic prodrug scaffold for enhancing the bioavailability of tyrosine. By masking the carboxyl group with an ethyl moiety, the molecule’s zwitterionic character is disrupted, significantly altering its solubility profile and reactivity.
While the L-isomer (CAS 4089-07-0) is the biologically relevant form for direct metabolic integration, the DL-racemate (CAS 5619-08-9) is frequently utilized in non-stereospecific industrial applications, standard preparation, and physicochemical benchmarking. This guide dissects the physical properties, synthesis logic, and handling protocols for the hydrochloride salt, providing a robust reference for drug development professionals.
Chemical Identity & Structural Analysis
The hydrochloride salt serves a dual purpose: it stabilizes the amine group against oxidation and enhances water solubility compared to the free ester.
Nomenclature & Identification
| Parameter | Data |
| IUPAC Name | Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride |
| Common Name | DL-Tyrosine ethyl ester HCl |
| CAS Number (DL) | 5619-08-9 (Racemate) |
| CAS Number (L) | 4089-07-0 (Natural Isomer - Reference Standard) |
| Molecular Formula | C₁₁H₁₅NO₃[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 245.70 g/mol |
| SMILES | CCOC(=O)C(N)CC1=CC=C(O)C=C1.Cl |
Structural Visualization
The following diagram illustrates the core components of the molecule, highlighting the esterification site and the ionic salt bridge that dictates its physical state.
Figure 1: Structural decomposition of Tyrosine Ethyl Ester HCl showing functional moieties.[8]
Physicochemical Profile
Understanding the physical limits of this compound is essential for designing robust experimental workflows. The esterification significantly lowers the melting point compared to free tyrosine (which decomposes >300°C) by disrupting the strong intermolecular hydrogen bonding network of the zwitterion.
Key Physical Properties[10]
| Property | Value / Observation | Technical Insight |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation of the phenol or hydrolysis. |
| Melting Point | 166–168 °C (L-form) | The DL-form may exhibit a slightly different range (typically 158–165 °C) due to lattice packing differences between the racemate and pure enantiomer. |
| Solubility (Water) | ~50 mg/mL (at 25°C) | High solubility due to the ionic ammonium chloride moiety. |
| Solubility (Ethanol) | Soluble | Facilitates use in organic synthesis without phase transfer catalysts. |
| Solubility (Ether) | Insoluble | Critical: This property is exploited for purification (precipitation). |
| pKa (Amine) | ~7.33 | Lower than free tyrosine (~9.[9]11) due to the electron-withdrawing ester group. |
| pKa (Phenol) | ~9.80 | Remains available for ionization at high pH. |
Expert Note: The pKa shift of the amine (from ~9.1 in free tyrosine to ~7.3 in the ester) makes the amine less basic. This is crucial when calculating stoichiometry for coupling reactions; the amine deprotonates more easily than in the free amino acid.
Synthesis & Purification Protocol
The synthesis of DL-Tyrosine ethyl ester HCl follows a classic Fischer Esterification . However, the choice of reagents and quenching method dictates the yield and purity.
The "Self-Validating" Thionyl Chloride Method
We prefer the Thionyl Chloride (SOCl₂) method over acid catalysis (HCl gas) because it generates the acid in situ and drives the reaction forward by consuming water (if any is generated) and releasing volatile gases (SO₂, HCl), driving the equilibrium toward the ester.
Reagents:
-
DL-Tyrosine (1 eq)
-
Absolute Ethanol (Solvent/Reactant, excess)
-
Thionyl Chloride (1.2 – 1.5 eq)
-
Diethyl Ether (for precipitation)
Step-by-Step Workflow:
-
Preparation: Chill absolute ethanol (10 mL/g of tyrosine) to 0°C in a round-bottom flask equipped with a drying tube (CaCl₂).
-
Activation: Add Thionyl Chloride dropwise. Observation: The reaction is exothermic. Evolution of HCl gas occurs.
-
Addition: Add DL-Tyrosine to the solution. It will initially be a suspension.
-
Reflux: Heat to reflux (approx. 80°C) for 4–6 hours.
-
Validation Check: The suspension should clear to a transparent solution as the tyrosine converts to the soluble ester hydrochloride.
-
-
Concentration: Evaporate the solvent in vacuo to a viscous oil or semi-solid.
-
Crystallization (The Critical Step):
-
Dissolve the residue in a minimum amount of cold ethanol.
-
Slowly add Diethyl Ether (approx. 5–10 volumes) with vigorous stirring.
-
Mechanism:[10] The non-polar ether forces the ionic salt (Tyr-OEt·HCl) out of solution while leaving impurities in the mother liquor.
-
-
Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum over P₂O₅ or KOH.
Synthesis Logic Diagram
Figure 2: Workflow for the synthesis of Tyrosine Ethyl Ester HCl via Thionyl Chloride.
Stability & Handling
Hygroscopicity
As a hydrochloride salt, the compound is hygroscopic . Exposure to atmospheric moisture can lead to:
-
Clumping: Making accurate weighing difficult.
-
Hydrolysis: Moisture facilitates the reversion to free Tyrosine and Ethanol, especially if traces of acid remain.
-
Storage: Store at +2°C to +8°C (refrigerated) in a tightly sealed container, preferably under argon or nitrogen.
-
Spectral Validation
-
IR Spectrum: Look for the strong Carbonyl (C=O) stretch of the ester at 1730–1750 cm⁻¹ . The absence of this peak suggests hydrolysis.
-
NMR (¹H): The ethyl group will show a characteristic triplet (~1.2 ppm) and quartet (~4.2 ppm).
Applications in Drug Development[13]
Prodrug Design
Tyrosine ethyl ester is often used to enhance the lipophilicity of tyrosine. Free tyrosine has poor solubility in lipids, limiting its transport across the Blood-Brain Barrier (BBB). The ethyl ester is more lipophilic, potentially aiding in passive diffusion before being hydrolyzed back to the active amino acid by intracellular esterases.
Peptide Synthesis
In solid-phase or solution-phase peptide synthesis, the C-terminus must be protected to prevent polymerization. The ethyl ester serves as a semi-permanent protecting group.
-
Deprotection: The ethyl group is removed via alkaline hydrolysis (LiOH/MeOH) or enzymatic cleavage, which is milder than the conditions required for methyl esters.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61327, DL-Tyrosine ethyl ester hydrochloride. Retrieved from [Link]
Sources
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- 2. DL-Tyrosine ethyl ester hydrochloride | C11H16ClNO3 | CID 61327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound L-Tyrosine ethyl ester hydrochloride (FDB000445) - FooDB [foodb.ca]
- 4. L-Tyrosine Ethyl Ester Hydrochloride | 4089-07-0 | TCI AMERICA [tcichemicals.com]
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